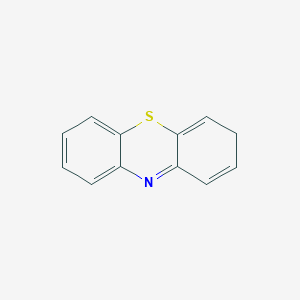

3H-phenothiazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NS |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

3H-phenothiazine |

InChI |

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-3,5-8H,4H2 |

InChI Key |

FIICCGOYRVMEPV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=NC3=CC=CC=C3SC2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characteristics of 3H-Phenothiazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3H-phenothiazin-3-one, a significant heterocyclic compound, with a focus on its formation from 10H-phenothiazine. This document details experimental protocols, presents key quantitative data, and explores the mechanistic aspects of the oxidation process. Furthermore, it visualizes the reaction pathways and relevant biological signaling cascades, offering a valuable resource for professionals in chemical synthesis and drug discovery.

Introduction

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities. The oxidation of the parent 10H-phenothiazine scaffold can lead to a variety of products, including S-oxides, cation radicals, and C-oxidized species. Among these, 3H-phenothiazin-3-one is of particular interest due to its structural features and potential as a synthon for more complex molecules. This guide focuses on the transformation of 10H-phenothiazine to 3H-phenothiazin-3-one, providing detailed methodologies and critical data for researchers.

Experimental Protocols

While various methods can be employed for the synthesis of 3H-phenothiazin-3-one, a well-documented protocol involves the reaction of o-mercaptoaniline with p-benzoquinone. This method, while not a direct oxidation of 10H-phenothiazine, provides a reliable route to the target molecule.

Synthesis of 3H-Phenothiazin-3-one from o-Mercaptoaniline and p-Benzoquinone [1]

-

Materials:

-

o-Mercaptoaniline

-

p-Benzoquinone

-

Methanol

-

-

Procedure:

-

Prepare a stirred suspension of 2 moles of p-benzoquinone in a suitable volume of methanol at room temperature.

-

Slowly add a solution of 1 mole of o-mercaptoaniline in methanol to the quinone suspension over a period of 1 hour.

-

Continue stirring the resulting red mixture at room temperature for an additional 2 hours.

-

The product, 3H-phenothiazin-3-one, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the filtered product thoroughly with methanol to remove any unreacted starting materials and byproducts.

-

Dry the purified 3H-phenothiazin-3-one.

-

-

Yield: This method has been reported to produce 3H-phenothiazin-3-one in a yield of approximately 61.5%.[1]

Purification by Recrystallization

For obtaining a highly pure product, recrystallization is a standard and effective technique.[2][3][4]

-

General Procedure:

-

Dissolve the crude 3H-phenothiazin-3-one in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can be used to maximize the yield of the recrystallized product.

-

Collect the pure crystals by filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Quantitative Data

The following tables summarize the key spectroscopic data for 3H-phenothiazin-3-one, which are crucial for its identification and characterization.

Table 1: Spectroscopic Data for 3H-Phenothiazin-3-one

| Spectroscopic Technique | Observed Data | References |

| ¹H NMR | Data available on PubChem, specific chemical shifts and coupling constants can be found in the database. | [5] |

| ¹³C NMR | The chemical shifts are influenced by the π-conjugated framework and the carbonyl group. Specific data is available in the literature, with detailed assignments for each carbon atom. | [6] |

| IR Spectroscopy | A KBr wafer spectrum is available on PubChem, showing characteristic peaks for the functional groups present in the molecule. The carbonyl group (C=O) stretch is a prominent feature. | [5] |

| UV-Vis Spectroscopy | The UV-Vis spectrum in ethanol exhibits absorption maxima that are characteristic of the extended chromophore of the phenothiazine system. | [7] |

| Mass Spectrometry | The molecular weight of 3H-phenothiazin-3-one is 213.26 g/mol . GC-MS data is available on PubChem, showing the molecular ion peak corresponding to this mass. | [5] |

Reaction Mechanisms and Visualizations

The oxidation of 10H-phenothiazine is a complex process that can proceed through several pathways. The formation of 3H-phenothiazin-3-one involves the oxidation of the phenothiazine core, likely proceeding through a cation radical intermediate.

Proposed Oxidation Mechanism

The oxidation of 10H-phenothiazine typically begins with a one-electron transfer to form a cation radical. This reactive intermediate can then undergo further reactions, including nucleophilic attack by water or other species present in the reaction mixture, ultimately leading to the formation of the C3-oxo product. While the precise step-by-step mechanism for C3 oxidation is not fully elucidated in the literature, the following diagram illustrates a plausible pathway.

Caption: Proposed oxidation pathway of 10H-phenothiazine.

Experimental Workflow for Synthesis

The following diagram outlines a general workflow for the synthesis and purification of 3H-phenothiazin-3-one.

Caption: General experimental workflow for synthesis.

Involvement in Signaling Pathways

Phenothiazine derivatives are known to interact with various cellular signaling pathways, which is a key aspect of their therapeutic effects. While the specific interactions of 3H-phenothiazin-3-one are not extensively documented, the general activity of the phenothiazine scaffold provides a basis for potential biological relevance.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Some phenothiazine derivatives have been shown to modulate this pathway, often through the inhibition of key kinases.

Caption: Potential interaction with the MAPK pathway.

Wnt Signaling Pathway

The Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer. Phenothiazines have been investigated for their potential to modulate this pathway.

Caption: Potential interaction with the Wnt pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential biological relevance of 3H-phenothiazin-3-one. The experimental protocol for its synthesis from o-mercaptoaniline and p-benzoquinone offers a reliable method for its preparation. The compiled quantitative data serves as a crucial reference for its identification. While the precise mechanism of C3 oxidation of 10H-phenothiazine and the specific biological targets of 3H-phenothiazin-3-one require further investigation, this guide provides a solid foundation for researchers and professionals working with this important class of heterocyclic compounds. The exploration of its synthesis and properties is vital for the development of new therapeutic agents and chemical probes.

References

- 1. EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones - Google Patents [patents.google.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]

- 4. How To [chem.rochester.edu]

- 5. Phenothiazone | C12H7NOS | CID 68485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. BJOC - Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines [beilstein-journals.org]

The 3H-Phenothiazine Core: A Technical Guide to Derivative Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Phenothiazine Scaffold

Phenothiazine is a tricyclic heterocyclic compound that has served as a foundational scaffold in medicinal chemistry for decades.[1] Its derivatives have led to revolutionary advancements in various therapeutic areas, most notably in psychiatry with the development of antipsychotic drugs like chlorpromazine.[2] The core structure, consisting of two benzene rings linked by a central thiazine ring (containing sulfur and nitrogen atoms), provides a versatile template for chemical modification.[3] The 3H-phenothiazine tautomer, specifically, is a key reactive intermediate and building block for creating a diverse library of novel chemical entities.[2] This guide delves into the synthesis, biological activities, and structure-activity relationships of derivatives built upon this crucial core, providing researchers with the necessary information to harness its potential in modern drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of the phenothiazine core and its subsequent derivatization can be achieved through several established and modern methodologies.

Core Synthesis Methodologies

Two primary classical routes to the phenothiazine core structure are:

-

Reaction of Diphenylamine with Sulfur: This traditional method involves the direct reaction of diphenylamine with elemental sulfur, often catalyzed by iodine or anhydrous aluminum chloride, at elevated temperatures. The reaction proceeds with the evolution of hydrogen sulfide to yield the phenothiazine core.[3][4]

-

Cyclization of 2-Substituted Diphenyl Sulfides: More recent and controlled syntheses often rely on the cyclization of pre-formed 2-substituted diphenyl sulfides.[1]

Modern approaches, such as microwave-assisted synthesis and metal-free three-component reactions using cyclohexanones, elemental sulfur, and ammonium salts, offer improved yields, reduced reaction times, and more environmentally friendly conditions.[3][5]

General Derivatization Workflow

Once the core is synthesized, derivatization is most commonly achieved at the N-10 position of the thiazine ring. A typical workflow involves the S-alkylation or N-acylation to introduce a side chain, which is crucial for modulating the compound's biological activity.

Experimental Protocols

Protocol 1: Synthesis of 10H-Phenothiazine Core via Fusion

This protocol is based on the classical synthesis method.

Materials:

-

Diphenylamine (1 mole equivalent)

-

Sulfur (2 mole equivalents)

-

Iodine (catalytic amount, ~0.1 g per 0.1 mole of diphenylamine)

Procedure:

-

Combine diphenylamine, sulfur, and iodine in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture in a sand bath or heating mantle to 140-150°C. The reaction will initiate with the vigorous evolution of hydrogen sulfide (H₂S) gas. Caution: This step must be performed in a well-ventilated fume hood.

-

Once the initial vigorous reaction subsides, increase the temperature to approximately 160°C and maintain for 1-2 hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature, at which point it will solidify.

-

Grind the solid product into a fine powder.

-

Extract the crude product first with water and then with dilute ethanol to remove unreacted starting materials and impurities.

-

The remaining solid is the crude phenothiazine. Recrystallize from a suitable solvent like ethanol or toluene to obtain pure, pale yellow crystals.[4][6]

-

Confirm the product's identity and purity via melting point determination and spectroscopic analysis (NMR, IR).

Protocol 2: Cytotoxicity Determination via MTT Assay

This protocol describes a common method for evaluating the anticancer activity of synthesized derivatives.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., NHDF) for selectivity assessment.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Synthesized phenothiazine derivatives dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

Multichannel pipette and a microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[7]

Biological Activity and Structure-Activity Relationship (SAR)

Phenothiazine derivatives exhibit a wide spectrum of biological activities, including antipsychotic, anticancer, and antimicrobial effects.[8] The specific activity and potency are highly dependent on the chemical modifications made to the core structure.

Key SAR Findings:

-

Substitution at C-2: An electron-withdrawing group (e.g., -Cl, -CF₃) at the C-2 position of the phenothiazine ring is critical for potent antipsychotic and anticancer activity. The trifluoromethyl (-CF₃) group generally confers greater potency than a chlorine (-Cl) atom.

-

N-10 Side Chain Length: A three-carbon alkyl chain connecting the N-10 atom to the terminal amine is optimal for neuroleptic and cytotoxic activity. Shortening or lengthening this chain drastically reduces potency.

-

Terminal Amino Group: The terminal amino group should ideally be a tertiary amine. Incorporating this nitrogen into a piperazine ring often enhances activity.

-

Lipophilicity: The lipophilic nature of the phenothiazine ring system allows the molecules to easily penetrate cell membranes, which is crucial for their biological function.

Anticancer Activity

Recent research has focused on repurposing phenothiazines as anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism is often multifactorial, involving the inhibition of key signaling pathways, such as those mediated by Protein Kinase C (PKC).

Data Presentation: Anticancer Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various phenothiazine derivatives against several human and mouse cancer cell lines.

| Compound ID | Derivative Type | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| PP | PEGylated Phenothiazine | HeLa | Cervical Cancer | 229.1 | [9] |

| MeWo | Skin Cancer | 251.9 | [9] | ||

| PPO | PEGylated Phenothiazine | HepG2 | Liver Cancer | 161.3 | [9] |

| MCF7 | Breast Cancer | 131.7 | [9] | ||

| PPMA | PEGylated Imine | CT-26 | Mouse Colon Carcinoma | 0.04 | [2] |

| HepG2 | Liver Cancer | 0.054 | [2] | ||

| PPEA | PEGylated Imine | CT-26 | Mouse Colon Carcinoma | 0.029 | [2] |

| HepG2 | Liver Cancer | 0.04 | [2] | ||

| PPF | PEGylated Aldehyde | CT-26 | Mouse Colon Carcinoma | 0.14 | [2] |

| HepG2 | Liver Cancer | 0.10 | [2] | ||

| DPT-1 | Diazaphenothiazine | A549 | Lung Carcinoma | 1.526 | [7] |

| DPT-2 | Diquinothiazine | A549 | Lung Carcinoma | 3.447 | [7] |

Lower IC₅₀ values indicate higher cytotoxic potency.

Conclusion

The this compound core remains a highly relevant and valuable scaffold for the synthesis of new therapeutic agents. Its structural flexibility allows for fine-tuning of pharmacological properties, leading to derivatives with potent biological activities. A thorough understanding of the synthesis methodologies, structure-activity relationships, and biological evaluation techniques outlined in this guide is essential for researchers aiming to develop the next generation of phenothiazine-based drugs to address pressing medical needs, particularly in oncology and psychiatry.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmedchem.com [jmedchem.com]

- 4. scribd.com [scribd.com]

- 5. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. euroasiapub.org [euroasiapub.org]

- 9. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Tautomeric Landscape of Phenothiazine: An In-Depth Technical Guide to the 3H-Phenothiazine Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine, a foundational heterocyclic scaffold in medicinal chemistry, is predominantly recognized in its 10H-tautomeric form. However, the potential for prototropic tautomerism to yield other isomers, such as 3H-phenothiazine, represents an underexplored facet of its chemical biology. This technical guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the study of the tautomerism between 10H-phenothiazine and the less-prevalent this compound. While direct quantitative data on this specific equilibrium is sparse in the current literature, this document outlines the established theoretical and experimental protocols that can be employed to investigate and characterize this tautomeric relationship. The guide is intended to serve as a foundational resource for researchers in drug development and medicinal chemistry, enabling a deeper understanding of the potential for tautomeric shifts to influence the pharmacological and physicochemical properties of phenothiazine-based compounds.

Introduction

The phenothiazine ring system is a privileged structure in drug discovery, forming the core of numerous antipsychotic, antihistaminic, and antiemetic drugs.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. While phenothiazine is almost exclusively depicted as its 10H-tautomer, the principles of prototropic tautomerism suggest the existence of other isomers in equilibrium, including 1H-, 4aH-, and the focus of this guide, this compound.[3]

The 10H-phenothiazine is the most stable and well-characterized tautomer.[3] The tautomeric shift to this compound involves the migration of a proton from the nitrogen atom at position 10 to the carbon atom at position 3, accompanied by a rearrangement of the pi-electron system. This transformation, while likely representing a minor species at equilibrium, could have significant implications for the molecule's receptor binding, metabolic stability, and overall pharmacological profile. Understanding the potential for this tautomerism is therefore crucial for a complete structure-activity relationship (SAR) analysis of phenothiazine derivatives.

This guide will delve into the theoretical basis for the 10H- to this compound tautomerism, present established experimental methodologies for the identification and quantification of tautomeric species, and provide a framework for future research in this area.

The Tautomerization of Phenothiazine to this compound

The equilibrium between the 10H- and 3H-tautomers of phenothiazine is a dynamic process governed by the relative thermodynamic stabilities of the two forms. The 10H-phenothiazine benefits from the aromaticity of its benzene rings and the delocalization of the nitrogen lone pair into the pi-system. The this compound, in contrast, disrupts this aromaticity to some extent, suggesting it is the less stable tautomer.

References

The Phenothiazine Revolution: A Technical Guide to their Historical Significance in Medicine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of phenothiazine derivatives in the mid-20th century represents a watershed moment in the history of medicine, particularly in the field of psychiatry. This technical guide provides an in-depth exploration of the historical significance of these compounds, from their serendipitous discovery to their profound impact on the treatment of psychotic disorders. We delve into the core chemistry, mechanism of action, and the pivotal experiments that established their therapeutic efficacy. This document summarizes quantitative data on the efficacy and side effect profiles of key phenothiazine derivatives, presents detailed experimental protocols for their preclinical evaluation, and visualizes critical signaling pathways and synthetic processes using Graphviz diagrams. This comprehensive overview aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational role of phenothiazines in modern psychopharmacology.

A Serendipitous Discovery and the Dawn of Psychopharmacology

The journey of phenothiazines in medicine began not in a quest for psychiatric medication, but in the field of dye synthesis in the late 19th century. The parent compound, phenothiazine, was first synthesized in 1883. For decades, its derivatives were explored for various properties, including as antihistamines and antiseptics.[1][2]

The pivotal moment came in the early 1950s at the French pharmaceutical company Rhône-Poulenc. While searching for new antihistamines with sedative properties, a team of scientists synthesized a series of phenothiazine derivatives.[1][3] One of these was chlorpromazine, synthesized on December 11, 1951.[4] Initially investigated as a potentiator for general anesthesia, its unique calming and "indifference-inducing" effects were noted by French surgeon Henri Laborit.[3][4] This observation led to the hypothesis that it could be beneficial for psychiatric patients.

In 1952, psychiatrists Jean Delay and Pierre Deniker administered chlorpromazine to a patient with mania and observed a dramatic reduction in agitation and psychotic symptoms.[1] This marked the beginning of the psychopharmacological revolution.[1][2] The introduction of chlorpromazine, marketed as Thorazine in the United States, led to a paradigm shift in the treatment of schizophrenia and other psychotic disorders, paving the way for the deinstitutionalization of many patients.[3][5]

Mechanism of Action: Dopamine Receptor Antagonism

The therapeutic effects of phenothiazine derivatives are primarily attributed to their ability to act as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[6][7][8] An overactivity of this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[9][10] By blocking D2 receptors, phenothiazines reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[8][11]

However, this D2 receptor blockade is not limited to the mesolimbic pathway. Antagonism in other dopamine pathways is responsible for some of the prominent side effects associated with these drugs:

-

Nigrostriatal Pathway: Blockade in this pathway, which is involved in motor control, can lead to extrapyramidal symptoms (EPS) such as parkinsonism, dystonia, and akathisia.[10][12]

-

Tuberoinfundibular Pathway: D2 receptor antagonism in this pathway can lead to an increase in prolactin levels, resulting in side effects like galactorrhea and menstrual irregularities.[9][10]

-

Mesocortical Pathway: A hypo-function of this pathway is thought to be associated with the negative and cognitive symptoms of schizophrenia. The impact of D2 blockade in this pathway is less clear and remains an area of active research.[10]

The following diagram illustrates the downstream signaling cascade following D2 receptor activation and its blockade by phenothiazines.

Quantitative Efficacy and Side Effect Profiles

Clinical trials have established the efficacy of various phenothiazine derivatives in the treatment of schizophrenia. However, their potency and side effect profiles differ. The following tables summarize key quantitative data for some of the most historically significant phenothiazines.

Table 1: Comparative Efficacy and Dosage of Phenothiazine Derivatives

| Phenothiazine Derivative | Typical Daily Dosage Range (mg) | Chlorpromazine Equivalence (mg) | Primary Therapeutic Use |

| Chlorpromazine | 300-800 | 100 | Schizophrenia, Mania, Nausea |

| Fluphenazine | 2-20 | 2 | Schizophrenia, Psychosis |

| Thioridazine | 150-600 | 100 | Schizophrenia (second-line) |

| Perphenazine | 8-64 | 10 | Schizophrenia, Nausea |

| Prochlorperazine | 15-100 | 15 | Nausea, Vomiting, Schizophrenia |

Note: Chlorpromazine equivalence provides a measure of the relative potency of antipsychotic drugs compared to 100mg of chlorpromazine.[13]

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

| Phenothiazine Derivative | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Alpha-1 Adrenergic | Muscarinic M1 |

| Chlorpromazine | 1.0 - 12.8 | 3.1 - 13 | 4.0 | 2.6 - 15 | 1.9 - 77 |

| Fluphenazine | 0.38 - 1.4 | 3.4 - 11 | 20 | 1.6 - 7.0 | >1000 |

| Thioridazine | 3.5 - 10 | 4.5 - 18 | 10 | 10 - 38 | 1.3 - 13 |

| Perphenazine | 0.2 - 1.1 | 4.8 - 15 | 3.1 | 1.8 - 10 | 180 - 1000 |

Data compiled from various sources. Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro; lower values indicate higher binding affinity.[14][15][16]

Table 3: Common Side Effects of Phenothiazine Derivatives

| Side Effect | Chlorpromazine | Fluphenazine | Thioridazine |

| Extrapyramidal Symptoms (EPS) | Moderate | High | Low |

| Sedation | High | Low | High |

| Anticholinergic Effects | Moderate | Low | High |

| Orthostatic Hypotension | High | Low | High |

| Weight Gain | Moderate | Low | Moderate |

| Prolactin Elevation | Moderate | High | Low |

| QTc Prolongation | Moderate | Low | High (Black Box Warning) |

Key Experimental Protocols in Preclinical Evaluation

The development and characterization of phenothiazine derivatives relied on a battery of preclinical animal models to predict their antipsychotic efficacy and potential for side effects.

Conditioned Avoidance Response (CAR)

This test is highly predictive of antipsychotic activity. It assesses the ability of a drug to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

-

Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the electric shock.

-

Procedure:

-

Acquisition Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move, the US is delivered through the floor grid until the rat escapes to the other compartment (an escape response). This is repeated for a set number of trials.

-

Drug Testing: Once the animals are trained to a stable level of avoidance, they are administered the test compound (e.g., a phenothiazine derivative) or a vehicle.

-

Testing Session: The animals are then re-tested in the shuttle box. The number of avoidance and escape responses is recorded.

-

-

Interpretation: Antipsychotic drugs like phenothiazines typically decrease the number of avoidance responses at doses that do not affect the escape response, indicating a specific effect on conditioned behavior rather than general motor impairment.[1][5][17]

Catalepsy Test

This test is used to assess the potential of a drug to induce extrapyramidal side effects, particularly parkinsonism. Catalepsy is characterized by an animal's failure to correct an externally imposed awkward posture.

-

Apparatus: A horizontal bar raised a specific height from a surface (e.g., 9 cm).

-

Procedure:

-

The animal (typically a rat or mouse) is administered the test compound.

-

At various time points after administration, the animal's forepaws are gently placed on the horizontal bar.

-

The time it takes for the animal to remove its paws from the bar and return to a normal posture is measured. A predetermined cut-off time (e.g., 180 seconds) is typically used.

-

-

Interpretation: A longer latency to move from the imposed posture is indicative of catalepsy. Phenothiazines with a higher propensity to cause EPS, such as fluphenazine, will induce catalepsy at lower doses compared to those with a lower EPS risk.[2]

The following diagram illustrates a typical workflow for preclinical screening of antipsychotic drugs.

Synthesis of a Archetypal Phenothiazine: Chlorpromazine

The synthesis of chlorpromazine from the parent phenothiazine ring is a multi-step process. The following diagram outlines the general synthetic route.

A more detailed description of the synthesis process is as follows:

-

Starting Material: The synthesis begins with 2-chlorophenothiazine.

-

Alkylation: The 2-chlorophenothiazine is reacted with 3-dimethylamino-1-chloropropane in the presence of a strong base, such as sodium amide or sodium hydroxide with a phase transfer catalyst. The base deprotonates the nitrogen atom of the phenothiazine ring, making it a nucleophile.

-

Nucleophilic Substitution: The deprotonated phenothiazine then attacks the electrophilic carbon of the 3-dimethylamino-1-chloropropane, displacing the chlorine atom in a nucleophilic substitution reaction.

-

Formation of Chlorpromazine: This reaction results in the formation of chlorpromazine.

-

Salt Formation (Optional): For pharmaceutical use, the chlorpromazine base is often converted to its hydrochloride salt by reacting it with hydrochloric acid to improve its solubility and stability.[6]

Conclusion: The Enduring Legacy of Phenothiazines

The discovery and development of phenothiazine derivatives fundamentally transformed the landscape of psychiatric medicine. They were the first truly effective pharmacological treatment for psychosis, offering hope to millions of patients and catalyzing the movement towards community-based mental healthcare. While newer "atypical" antipsychotics with different side effect profiles have since been developed, the phenothiazines remain a crucial part of the historical and clinical armamentarium. Their story is a testament to the power of serendipity in scientific discovery and serves as a foundational chapter in the ongoing quest for better treatments for mental illness. The experimental and clinical evaluation paradigms established with phenothiazines continue to influence the development of novel psychotropic agents today.

References

- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipsychotic screening- Dr Divya Krishnan | PPTX [slideshare.net]

- 3. Psychosis pathways converge via D2(High) dopamine receptors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. new-concepts-in-dopamine-d2-receptor-biased-signaling-and-implications-for-schizophrenia-therapy - Ask this paper | Bohrium [bohrium.com]

- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 6. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Schizophrenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Typical antipsychotic - Wikipedia [en.wikipedia.org]

- 14. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thecarlatreport.com [thecarlatreport.com]

- 16. researchgate.net [researchgate.net]

- 17. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

3H-Phenothiazine: A Versatile Scaffold for the Development of Novel Drug Candidates

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 3H-phenothiazine core, a unique heterocyclic scaffold, has emerged as a promising building block in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer drug candidates.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound backbone and its substituted analogues can be achieved through several strategic approaches. A common and effective method involves the reaction of an o-aminothiophenol derivative with a quinone.

A general synthesis for 3H-phenothiazin-3-one involves the reaction of o-mercaptoaniline with a quinone in a polar solvent. The reaction typically proceeds at room temperature and does not require a catalyst. For instance, the reaction of 1 mole of o-mercaptoaniline with 2 moles of p-benzoquinone in methanol yields 3H-phenothiazin-3-one. Similarly, substituted derivatives can be prepared by using appropriately substituted starting materials. For example, 2,7-dimethoxy-3H-phenothiazin-3-one can be synthesized from 2-amino-5-methoxy thiophenol and 2-methoxy-p-benzoquinone.

Further diversification of the this compound scaffold can be achieved by N-alkylation or acylation, followed by the introduction of various functional groups to explore structure-activity relationships (SAR).

Anticancer Activity of this compound Derivatives

Derivatives of the this compound core have demonstrated significant cytotoxic activity against a range of cancer cell lines. The antiproliferative effects are often attributed to their ability to induce apoptosis, disrupt cell cycle progression, and overcome multidrug resistance.

Cytotoxicity Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of various phenothiazine derivatives, highlighting their potential as anticancer agents. While specific data for a wide range of this compound derivatives is still emerging, the data for the broader phenothiazine class provides a strong rationale for their development.

Table 1: Cytotoxicity of Phenothiazine Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoperazine | PC-3 (Prostate) | 6.67 | [1] |

| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U87 (Glioblastoma) | 5.12 | [1] |

| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U251 (Glioblastoma) | 9.29 | [1] |

| Phenothiazine-based compound | SaOS-2 (Osteosarcoma) | 7.75 | [1] |

| Chalcone-based phenothiazine (17b) | HepG2 (Liver) | 7.14 | [2] |

| Chalcone-based phenothiazine (17h) | HepG2 (Liver) | 13.0 | [2] |

| Chalcone-based phenothiazine (17b) | MCF-7 (Breast) | 13.8 | [2] |

| Chalcone-based phenothiazine (17k) | MCF-7 (Breast) | 12 | [3] |

| PEGylated Phenothiazine (PPO) | HepG2 (Liver) | 161.3 | [4] |

| PEGylated Phenothiazine (PPO) | MCF7 (Breast) | 131.7 | [4] |

Table 2: Cytotoxicity of Additional Phenothiazine Analogs

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N,N-dimethyl-2-(4-propylpiperazin-1-yl)ethan-1-amine derivative | MDA-MB-231 (Breast) | 1.16 | [5] |

| 10H-phenothiazine carboxamide derivative | BT474 (Breast) | 9.33 - 11.82 | [5] |

| 10H-phenothiazine carboxamide derivative | MDA-MB-231 (Breast) | 9.33 - 11.82 | [5] |

| 10H-phenothiazine carboxamide derivative | MCF-7 (Breast) | 9.33 - 11.82 | [5] |

| 10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazine | MGC-803 (Gastric) | 1.2 | [5] |

| 10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazine | MKN28 (Gastric) | 2.7 | [5] |

| 10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazine | MKN45 (Gastric) | 3.5 | [5] |

Mechanisms of Action

The anticancer effects of phenothiazine derivatives are multifaceted, involving the modulation of several key cellular processes and signaling pathways.

Induction of Apoptosis

A primary mechanism by which phenothiazine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated by the intrinsic pathway, involving the mitochondria. Treatment with these compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c and the activation of executioner caspases like caspase-3.

Modulation of Signaling Pathways

Phenothiazine derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Phenothiazine derivatives can inhibit the phosphorylation of key components of this pathway, such as Akt, leading to the suppression of downstream survival signals and promoting apoptosis.

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by phenothiazine derivatives can lead to cell cycle arrest and reduced cancer cell proliferation.

Overcoming Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Phenothiazine derivatives have been shown to inhibit the function of these efflux pumps, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound derivatives.

Synthesis of 3H-Phenothiazin-3-one

Materials:

-

o-Mercaptoaniline

-

p-Benzoquinone

-

Methanol

Procedure:

-

Dissolve 2 moles of p-benzoquinone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of 1 mole of o-mercaptoaniline in methanol to the stirred quinone solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

The resulting precipitate of 3H-phenothiazin-3-one is collected by vacuum filtration.

-

Wash the solid with cold methanol and dry under vacuum.

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for the indicated time.

-

Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.

Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

Materials:

-

MDR-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line

-

Rhodamine 123

-

This compound derivative

-

Flow cytometer

Procedure:

-

Incubate the MDR and sensitive cells with Rhodamine 123 (a P-gp substrate) in the presence or absence of the this compound derivative for 30-60 minutes at 37°C.

-

Wash the cells with cold PBS to remove extracellular dye.

-

Incubate the cells in fresh, dye-free medium for an additional 1-2 hours to allow for efflux.

-

Harvest the cells and analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.

-

A higher fluorescence intensity in the cells treated with the this compound derivative indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies against total and phosphorylated forms of Akt, ERK, and other target proteins

-

Secondary antibodies conjugated to horseradish peroxidase (HRP)

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection reagents

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound derivatives.

References

Spectroscopic Properties of 3H-Phenothiazine and its Stable Oxidized Analogue, 3H-Phenothiazin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3H-Phenothiazine Tautomer: A Note on Stability

Phenothiazine typically exists in its most stable form, 10H-phenothiazine, where the hydrogen atom is bonded to the nitrogen. The 3H-tautomer, with a double bond to the nitrogen and a proton on a carbon atom of the aromatic ring, is significantly less stable. Computational studies suggest a higher energy state for the 3H-tautomer, making its experimental observation challenging. The facile oxidation of the phenothiazine core, however, leads to the formation of the stable 3H-phenothiazin-3-one.

Spectroscopic Profile of 3H-Phenothiazin-3-one

3H-Phenothiazin-3-one is a colored compound for which a range of spectroscopic data has been experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for 3H-Phenothiazin-3-one

| Proton | Chemical Shift (δ) ppm | Solvent |

| Aromatic-H | 7.0 - 8.0 (multiplet) | CDCl₃ |

Note: Specific peak assignments for each proton in the complex aromatic region require advanced 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data for 3H-Phenothiazin-3-one

| Carbon | Chemical Shift (δ) ppm |

| C=O | ~185 |

| Aromatic C | 115 - 150 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 3H-Phenothiazin-3-one [1]

| Technique | m/z (relative intensity) | Assignment |

| GC-MS | 213 (M⁺), 185, 141 | Molecular ion and major fragments |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for 3H-Phenothiazin-3-one [1]

| Technique | Wavenumber (cm⁻¹) | Assignment |

| KBr Wafer | ~1630 | C=O stretching |

| ~1570 | C=C aromatic stretching | |

| ~1250 | C-N stretching | |

| ~750 | C-H aromatic bending |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is responsible for its color. Phenothiazine derivatives are known to have characteristic UV-Vis absorption spectra.

Table 5: UV-Visible Spectroscopic Data for Phenothiazine Derivatives

| Compound | λmax (nm) | Solvent |

| 10H-Phenothiazine | 252, 316 | Acetonitrile |

| Dinitrophenothiazine S-oxide | 271, 359, 398, 528 | DMSO |

Experimental Protocols

Synthesis of 3H-Phenothiazin-3-one

A common method for the synthesis of 3H-phenothiazin-3-one is the oxidation of 10H-phenothiazine. A patented method describes the reaction of o-mercaptoaniline with quinone.

Protocol: Synthesis of 3H-Phenothiazin-3-one

Materials:

-

o-Mercaptoaniline

-

Quinone

-

Methanol (or other polar solvent)

Procedure:

-

Prepare a stirred suspension of 2 moles of quinone in a suitable volume of methanol at room temperature.

-

Slowly add a solution of 1 mole of o-mercaptoaniline to the quinone suspension.

-

Continue stirring at room temperature. The reaction progress can be monitored by the formation of a colored precipitate.

-

The product, 3H-phenothiazin-3-one, which is substantially insoluble in the solvent, precipitates out.

-

Collect the precipitate by filtration and wash with cold methanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization if necessary.

This reaction can be carried out at temperatures ranging from -10°C to ambient temperature.

Spectroscopic Characterization Protocol

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 400 MHz)

-

Mass Spectrometer with GC-MS capability

-

FTIR Spectrometer (e.g., Perkin Elmer)

-

UV-Vis Spectrophotometer (e.g., SHIMADZU UV-VIS-NIR)

Sample Preparation:

-

NMR: Dissolve a small amount of the purified 3H-phenothiazin-3-one in a deuterated solvent such as CDCl₃.

-

MS: Prepare a dilute solution of the sample in a volatile solvent for GC-MS analysis.

-

FTIR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.[1]

-

UV-Vis: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or DMSO) in a quartz cuvette.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Obtain the mass spectrum by injecting the sample into the GC-MS system.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Measure the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

Visualizations

The following diagrams illustrate the chemical relationships and a general workflow for the characterization of phenothiazine derivatives.

References

Methodological & Application

Spectrophotometric Analysis of Phenothiazine Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders. Accurate and reliable quantification of these compounds in pharmaceutical formulations and biological samples is crucial for ensuring therapeutic efficacy and safety. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for the determination of phenothiazine derivatives. This document provides detailed application notes and experimental protocols for the spectrophotometric analysis of phenothiazines, along with a summary of their primary pharmacological signaling pathway.

The methods described herein are based on the formation of colored species through oxidation or complexation reactions, which can be quantified by measuring their absorbance at a specific wavelength. These protocols are intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry and related fields.

Pharmacological Signaling Pathway of Phenothiazine Antipsychotics

Phenothiazine antipsychotics primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. Blockade of these receptors interferes with the downstream signaling cascade, leading to a reduction in psychotic symptoms.

Application Notes and Protocols: 3H-Phenothiazine as a Photocatalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3H-phenothiazine and its derivatives as photocatalysts in various organic synthesis reactions. The following sections summarize key applications, present quantitative data in structured tables, provide detailed experimental methodologies, and illustrate reaction pathways and workflows using diagrams.

Application 1: Aerobic Photochemical Oxidation of Sulfides to Sulfoxides

3H-phenothiazin-3-one has been identified as an effective photocatalyst for the aerobic oxidation of sulfides to sulfoxides.[1] This method is characterized by its low catalyst loading, use of molecular oxygen as the sole oxidant, and operation under visible light irradiation, presenting a green and sustainable synthetic route.[1] The reaction is applicable to a range of alkyl-aryl and alkyl-alkyl sulfides and has been successfully employed in the synthesis of pharmaceutically relevant molecules such as Modafinil and Sulforaphane.[1]

Quantitative Data

| Substrate (Sulfide) | Product (Sulfoxide) | Catalyst Loading (mol%) | Irradiation Time (h) | Yield (%) | Reference |

| Thioanisole | Methyl phenyl sulfoxide | 0.05 | 5 | 95 | [1] |

| Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 0.05 | 6 | 88 | [1] |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 0.05 | 12 | 83 | [1] |

| 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 0.05 | 4 | 98 | [1] |

| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 0.05 | 7 | 92 | [1] |

Experimental Protocol

General Procedure for the Aerobic Photochemical Oxidation of Sulfides:

-

To an oven-dried vial equipped with a magnetic stir bar, add the sulfide substrate (0.2 mmol, 1.0 equiv) and 3H-phenothiazin-3-one (0.0001 mmol, 0.05 mol%).

-

Add acetonitrile (MeCN, 2.0 mL) as the solvent.

-

Seal the vial and place it at a distance of approximately 5-10 cm from a blue LED lamp (40 W).

-

Irradiate the reaction mixture with the blue LED lamp under continuous stirring at room temperature. The reaction is open to the air to allow for the diffusion of oxygen.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfoxide.

Reaction Mechanism

The proposed mechanism involves an electron transfer from the sulfide to the excited state of the 3H-phenothiazin-3-one photocatalyst, forming a sulfide radical cation. This radical cation then reacts with ground-state oxygen to generate the corresponding sulfoxide and regenerate the photocatalyst.

Figure 1. Proposed photocatalytic cycle for the aerobic oxidation of sulfides.

Application 2: Synthesis of γ-Lactones using Phenothiazine Sulfoxide Photocatalysts

N-substituted phenothiazine sulfoxides have been demonstrated to be effective photocatalysts for the synthesis of complex γ-lactones from simple olefins and cyclic malonyl peroxides.[2][3] The reaction proceeds via a reductive activation of the peroxide by the excited state of the phenothiazine sulfoxide.[3]

Quantitative Data

| Olefin | Peroxide | Catalyst | Yield (%) | Reference |

| Styrene | Malonyl Peroxide A | N-Phenylphenothiazine sulfoxide | 85 | [3] |

| α-Methylstyrene | Malonyl Peroxide A | N-Phenylphenothiazine sulfoxide | 78 | [3] |

| 4-Chlorostyrene | Malonyl Peroxide A | 2-MeO-N-Phenylphenothiazine sulfoxide | 83 | [3] |

| 1-Octene | Malonyl Peroxide B | N-Phenylphenothiazine sulfoxide | 65 | [3] |

Experimental Protocol

General Procedure for the Synthesis of γ-Lactones:

-

In a nitrogen-filled glovebox, add the olefin (0.1 mmol, 1.0 equiv), the cyclic malonyl peroxide (0.12 mmol, 1.2 equiv), and the N-substituted phenothiazine sulfoxide photocatalyst (0.002 mmol, 2 mol%) to an oven-dried vial.

-

Add anhydrous acetonitrile (MeCN, 1.0 mL) as the solvent.

-

Seal the vial and remove it from the glovebox.

-

Place the vial before a 34 W blue LED lamp and irradiate for 12-24 hours with stirring.

-

After the reaction is complete (monitored by TLC or GC-MS), remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired γ-lactone.

Reaction Workflow

Figure 2. Experimental workflow for the photocatalytic synthesis of γ-lactones.

Application 3: Oxidative Coupling of Primary Amines using Extended Phenothiazines

Extended phenothiazine derivatives serve as efficient photocatalysts for the visible-light-driven oxidative coupling of primary amines to imines at ambient temperature.[4][5] These catalysts exhibit enhanced light absorption in the visible region compared to unsubstituted phenothiazine, leading to improved catalytic activity.[5]

Quantitative Data

| Amine Substrate | Catalyst | Time (h) | Yield (%) | Reference |

| Benzylamine | Extended Phenothiazine 3 | 3 | 95 | [5] |

| 4-Methoxybenzylamine | Extended Phenothiazine 3 | 2 | 98 | [5] |

| 4-Chlorobenzylamine | Extended Phenothiazine 3 | 5 | 92 | [5] |

| 1-Phenylethylamine | Extended Phenothiazine 3 | 8 | 85 | [5] |

Experimental Protocol

General Procedure for the Oxidative Coupling of Primary Amines:

-

A solution of the primary amine (0.5 mmol) and the extended phenothiazine photocatalyst (0.0025 mmol, 0.5 mol%) in acetonitrile (5 mL) is prepared in a Pyrex glass tube.

-

The tube is sealed, and the mixture is irradiated with a blue LED strip (10 W) at room temperature with continuous stirring.

-

The reaction is carried out under an air atmosphere.

-

The progress of the reaction is monitored by GC-MS.

-

After completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the pure imine product.

Logical Relationship of Catalyst Structure and Activity

Figure 3. Relationship between extended conjugation and photocatalytic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Development of Anticancer Agents from 3H-Phenothiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anticancer agents derived from 3H-phenothiazine. This document includes a summary of their anticancer activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.

Quantitative Data Summary

The anticancer activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-1-(10-dodecyl-10H-phenothiazin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HepG2 (Liver) | - | [1] |

| (E)-3-(4-chlorophenyl)-1-(10-dodecyl-10H-phenothiazin-2-yl)prop-2-en-1-one | HepG2 (Liver) | - | [1] |

| Chalcone-based PTZ (unspecified) | HepG2 (Liver) | 7.14 | [2] |

| Nanosized thiazolyl-phenothiazine derivative | HepG2 (Liver) | 6.91 µg/mL | [2] |

| Phenothiazine-based compound (unspecified) | HepG2 (Liver) | 0.25 | [2] |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivative | BT474, MDA-MB-231, MCF-7 (Breast) | 9.33 - 11.82 | [2] |

| N,N-dimethyl-2-(4-propylpiperazin-1-yl)ethan-1-amine derivative | MDA-MB-231 (Breast) | 1.16 | [2] |

| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U87, U251 (Glioblastoma) | 5.12, 9.29 | [2] |

| Unspecified phenothiazine derivative | U-87 (Glioblastoma) | 4.88 | [2] |

| Unspecified phenothiazine derivative | Daudi (Lymphoma) | 0.59 | [2] |

| Unspecified phenothiazine derivative | LS174T (Adenocarcinoma) | 0.78 | [2] |

| Unspecified phenothiazine derivative | U2OS (Sarcoma) | 5.17 | [2] |

| PEGylated phenothiazine (PP) | HeLa (Cervical), MeWo (Skin) | 229.1, 251.9 | [3] |

| PEGylated phenothiazine (PPO) | HepG2 (Liver), MCF7 (Breast) | 161.3, 131.7 | [3] |

| 10-[3-(phthalimido)propyl]-10H-phenothiazine | HEp-2 (Laryngeal) | 11.5 µg/mL | [4] |

| 10-[4-(phthalimido)butyl]-10H-phenothiazine | HEp-2 (Laryngeal) | 7.8 µg/mL | [4] |

| 10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 (Laryngeal) | 11.5 µg/mL | [4] |

| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea | HEp-2 (Laryngeal) | 6.3 µg/mL | [4] |

| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea | HEp-2 (Laryngeal) | 7.8 µg/mL | [4] |

| 1-(2-chloroethyl)-3-(2-trifluoromethyl-10H-phenothiazin-10-yl)butyl-1-urea | HEp-2 (Laryngeal) | 7.8 µg/mL | [4] |

| Trifluoromethyl derivative of phenothiazine | HEp-2 (Laryngeal) | 4.7 µg/mL | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of phenothiazine derivatives on cancer cells.[5][6]

Materials:

-

Cancer cell lines

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by phenothiazine derivatives.

Materials:

-

Cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivatives for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is used to determine the effect of phenothiazine derivatives on cell cycle progression.[7][8]

Materials:

-

Cancer cell lines

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the this compound derivatives for 24 or 48 hours.

-

Cell Harvesting: Harvest both floating and adherent cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound derivatives and a general experimental workflow for their evaluation.

Signaling Pathways

Phenothiazine derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10]

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound derivatives.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of novel this compound derivatives as anticancer agents.

Caption: General experimental workflow for anticancer drug development from this compound derivatives.

References

- 1. youtube.com [youtube.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 10. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential: Phenothiazine Derivatives as Antimicrobial and Antifungal Agents

Application Notes & Protocols for Researchers and Drug Development Professionals

Phenothiazine derivatives, a class of compounds historically recognized for their antipsychotic properties, are gaining significant attention for their potent antimicrobial and antifungal activities.[1][2][3] This renewed interest stems from their broad-spectrum efficacy, including activity against multidrug-resistant (MDR) pathogens, offering a promising avenue for the development of novel therapeutics in an era of escalating antibiotic resistance.[4][5][6][7] These notes provide an overview of their applications, quantitative data on their efficacy, and detailed protocols for their evaluation.

Antimicrobial and Antifungal Spectrum

Phenothiazine derivatives have demonstrated significant in vitro and in vivo activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][8] Notably, compounds such as chlorpromazine, thioridazine, promethazine, and trifluoperazine have shown efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[4][7][9] Their antifungal activity extends to clinically relevant yeasts and molds, including Cryptococcus neoformans, Candida albicans, Aspergillus species, and zygomycetes.[10][11][12][13][14]

Quantitative Antimicrobial Activity of Phenothiazine Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various phenothiazine derivatives against selected bacterial strains.

| Phenothiazine Derivative | Bacterial Strain | MIC Range (µg/mL) | Reference |

| Chlorpromazine | Acinetobacter baumannii (MDR) | 50 - 600 | [4][7] |

| Thioridazine | Acinetobacter baumannii (MDR) | 50 - 600 | [4][7] |

| Promethazine | Acinetobacter baumannii (MDR) | 50 - 600 | [4][7] |

| Trifluoperazine | Acinetobacter baumannii (MDR) | 50 - 600 | [4][7] |

| Chlorpromazine | Staphylococcus aureus | 25 - 100 | [3] |

| Thioridazine | Mycobacterium tuberculosis (MDR) | Clinically relevant concentrations | [1][5] |

| JBC 1847 | Gram-positive pathogens | 0.5 - 2 | [15] |

Quantitative Antifungal Activity of Phenothiazine Derivatives

The table below presents the MIC values of phenothiazine derivatives against various fungal pathogens.

| Phenothiazine Derivative | Fungal Species | MIC Range (µg/mL) | Reference |

| Chlorpromazine | Cryptococcus neoformans/gattii | 4 - 16 | [12][14] |

| Promethazine | Cryptococcus neoformans/gattii | 8 - 32 | [12][14] |

| Trifluoperazine | Candida albicans | >32 | [10] |

| Compound 17d & 17e (Trifluoperazine derivatives) | Candida albicans | 8 | [10] |

| Chlorpromazine | Aspergillus, Scedosporium, Zygomycetes | 16 - 64 | [11] |

| Trifluoperazine | Aspergillus, Scedosporium, Zygomycetes | 16 - 64 | [11] |

Mechanisms of Action

The antimicrobial and antifungal effects of phenothiazine derivatives are multifaceted, contributing to their broad-spectrum activity and potential to overcome resistance mechanisms. Key mechanisms include:

-

Inhibition of Efflux Pumps: Phenothiazines can inhibit ATP-binding cassette (ABC) type efflux pumps in bacteria and fungi, which are often responsible for multidrug resistance.[5][6] This inhibition restores the efficacy of conventional antibiotics that are otherwise expelled from the microbial cell.

-

Calmodulin Antagonism: The antifungal activity of some phenothiazines correlates with their ability to antagonize calmodulin, a key calcium-binding protein involved in various cellular processes.[10]

-

Generation of Reactive Oxygen Species (ROS): Certain derivatives, like chlorpromazine, can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to cellular components, including DNA and cell membranes.[4][7]

-

Membrane Disruption: Phenothiazines can interact with and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[14]

Below is a diagram illustrating the proposed mechanisms of action of phenothiazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity and post antifungal effect of chlorpromazine and trifluopherazine against Aspergillus, Scedosporium and zygomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal activity of promethazine and chlorpromazine against planktonic cells and biofilms of Cryptococcus neoformans/Cryptococcus gattii complex species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus [frontiersin.org]

Application Notes and Protocols for Thin-Layer Chromatography Separation of Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of phenothiazine derivatives using thin-layer chromatography (TLC). Phenothiazines are a class of antipsychotic drugs that are widely used in the treatment of various psychiatric disorders. Due to their narrow therapeutic range and potential for toxicity, rapid and effective methods for their identification and quantification are crucial in pharmaceutical quality control and clinical toxicology.[1] TLC offers a simple, rapid, and cost-effective alternative for the analysis of these compounds.[2]

Overview of TLC Methods for Phenothiazine Separation

The separation of phenothiazines by TLC is typically achieved on silica gel plates, with various mobile phase systems tailored to the specific compounds of interest. Visualization of the separated spots is commonly performed under UV light or by using specific chromogenic spray reagents.

Stationary Phase: Pre-coated silica gel G UV254 plates are frequently used as the stationary phase for the separation of phenothiazine drugs.[1][2]

Mobile Phase: A variety of mobile phases have been successfully employed for the separation of phenothiazines. The choice of the mobile phase depends on the specific phenothiazine derivatives being analyzed. Some effective mobile phase systems include:

-

Ethyl acetate : Methanol : Ammonia (85:15:5 v/v/v)[2]

-

Methanol : n-Butanol (60:40 v/v) with 0.1 M Sodium Bromide[2]

-

Ethyl acetate : n-Butanol : Concentrated Ammonium Hydroxide (89:10:1.5 v/v/v)[1]

-

Ethyl acetate : o-Dichlorobenzene : Concentrated Ammonium Hydroxide (90:9:1.4 v/v/v)[1]

-

Benzene : Methanol mixtures[3]

The addition of a basic modifier, such as ammonia, can improve the separation of these basic compounds.

Experimental Protocols

Preparation of Standard and Sample Solutions

From Pharmaceutical Formulations (Tablets):

-

Accurately weigh and powder a sufficient number of tablets to obtain a representative sample.

-

Transfer an amount of powdered tablets equivalent to 10 mg of the phenothiazine drug into a suitable flask.

-

Add 10 mL of methanol and sonicate for five minutes.

-

Add an additional 20 mL of methanol and sonicate for another five minutes.

-

Mix the solution well and transfer it to a 100 mL volumetric flask through Whatman No. 40 filter paper.

-

Wash the residue with methanol three times, collecting the filtrate in the same volumetric flask.

-

Make up the volume to 100 mL with methanol.

-

Dilute this stock solution with methanol to achieve the desired concentration for spotting on the TLC plate.

From Biological Matrices (Human Plasma):

-

To 1 mL of human plasma in a centrifuge tube, add 100 µL of 6 M NaOH, 0.8 g of NaCl, and 2 mL of dichloromethane.[2]

-

For spiked samples, add the appropriate volume of the standard solution. For blank samples, add methanol.[2]

-

Gently vortex the mixture for 15 minutes.[2]

-

Centrifuge at 3000 rpm for 10 minutes at 24°C.[2]

-

Discard the supernatant and collect the organic phase (bottom layer).[2]

-

Evaporate the organic phase to dryness under a gentle stream of nitrogen.[2]

-

Reconstitute the residue in a suitable volume of methanol (e.g., 2 mL) for spotting.[2]

Chromatographic Development

-

Plate Preparation: Use pre-coated silica gel G UV254 TLC plates.

-